

8-Methoxy-2-propyl-4-quinolinol experimental protocol

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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

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Application Note: Synthesis, Characterization, and Biological Evaluation of **8-Methoxy-2-propyl-4-quinolinol**

Scientific Context & Rationale

The 4-quinolone scaffold is a privileged structure in both medicinal chemistry and microbiology. While widely recognized as the core pharmacophore for fluoroquinolone antibiotics, 4-quinolones also serve as critical signaling molecules in the quorum sensing (QS) networks of Gram-negative bacteria, most notably *Pseudomonas aeruginosa*[1].

8-Methoxy-2-propyl-4-quinolinol (CAS: 1070879-91-2)[2] is a highly valuable synthetic intermediate and a structural analog of the native *Pseudomonas* Quinolone Signal (PQS, 2-heptyl-3-hydroxy-4-quinolone). The rational design of this molecule leverages two key structural modifications:

- The 2-Propyl Chain: Provides sufficient lipophilicity for cell membrane permeability while maintaining aqueous solubility for in vitro assays, avoiding the extreme hydrophobicity of the native heptyl chain.

- The 8-Methoxy Group: Acts as an electron-donating group that modulates the electronic density of the quinoline core. This substitution alters the pKa of the quinolone nitrogen and sterically influences the molecule's ability to chelate transition metals (e.g., Fe³⁺), a crucial mechanism in bacterial signaling pathways.

Mechanistic Pathway: The Conrad-Limpach Synthesis

To synthesize **8-Methoxy-2-propyl-4-quinolinol** with high regioselectivity and yield, we employ a modified Conrad-Limpach cyclization[3],[4]. This two-step process involves the condensation of an aniline derivative with a

-keto ester, followed by high-temperature thermal cyclization.



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Fig 1: Conrad-Limpach synthesis of **8-Methoxy-2-propyl-4-quinolinol** via enamine intermediate.

Experimental Protocols: Chemical Synthesis

Step 1: Condensation to Enamine Intermediate

Causality & Design: The formation of the enamine is a reversible condensation. To drive the reaction to completion, a Dean-Stark apparatus is utilized to continuously remove the water byproduct, shifting the thermodynamic equilibrium forward. p-Toluenesulfonic acid (p-TsOH) is added to protonate the ester's carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the aniline nitrogen.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

- Reagents: Add o-anisidine (12.3 g, 100 mmol), ethyl butyrylacetate (15.8 g, 100 mmol), p-TsOH (0.19 g, 1 mmol), and anhydrous toluene (100 mL).
- Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4–6 hours.
- Self-Validation: The reaction is deemed complete when the theoretical volume of water (~1.8 mL) has collected in the Dean-Stark trap. Thin-Layer Chromatography (TLC) using 20% EtOAc/Hexanes will confirm the disappearance of o-anisidine (R_f ~0.6) and the emergence of a highly UV-active enamine spot (R_f ~0.8).
- Workup: Remove the toluene in vacuo to yield the crude enamine as a viscous yellow oil. Proceed to Step 2 without further purification.

Step 2: Thermal Cyclization

Causality & Design: The intramolecular cyclization requires extreme heat to overcome the activation energy barrier for the nucleophilic acyl substitution that forms the quinolone ring. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent due to its high boiling point (258 °C) and thermal stability^[4]. Dropwise addition of the enamine into pre-heated solvent prevents temperature drops, favoring rapid cyclization over intermolecular polymerization (tar formation).

- Setup: In a 250 mL three-neck flask equipped with an internal thermometer and an addition funnel, heat 50 mL of Dowtherm A to 250 °C.
- Reaction: Dissolve the crude enamine from Step 1 in 10 mL of warm Dowtherm A. Add this solution dropwise to the 250 °C solvent over 15 minutes.
- Observation: Ethanol vapor will vigorously boil off during the addition. Maintain heating for an additional 15 minutes post-addition.
- Workup & Self-Validation: Remove the heat source and allow the mixture to cool to 70 °C. Slowly add 100 mL of hexanes with vigorous stirring. The target compound will crash out as an off-white to pale yellow precipitate. Note: If no precipitate forms, the cyclization was incomplete, indicating the internal temperature dropped below 240 °C during addition.

- Purification: Filter the precipitate under vacuum, wash thoroughly with cold hexanes (3 × 30 mL) to remove residual Dowtherm A, and recrystallize from boiling ethanol.

Data Presentation & Quality Control

Table 1: Optimization of Cyclization Conditions Empirical data demonstrating the necessity of high-temperature dropwise addition to suppress side reactions.

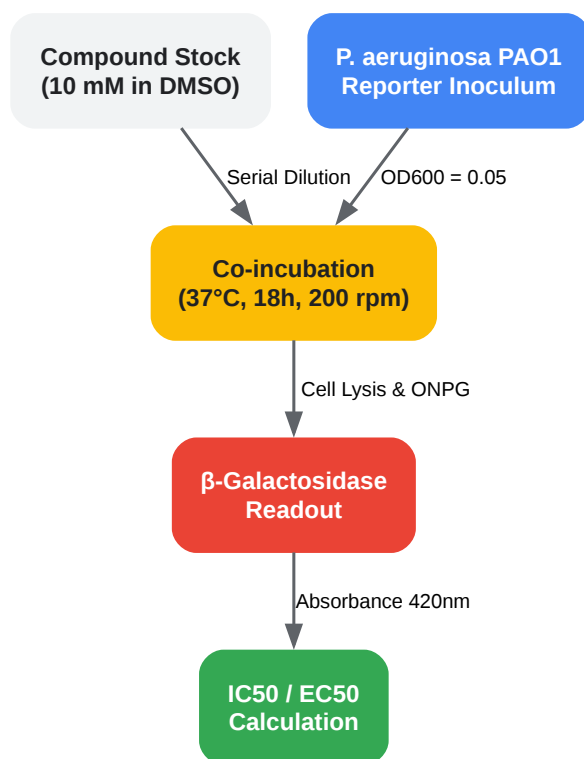
Solvent	Temperature (°C)	Addition Method	Isolated Yield (%)	Purity (HPLC, %)
Diphenyl ether	200	Batch	35	78
Diphenyl ether	250	Batch	52	85
Dowtherm A	250	Batch	68	90
Dowtherm A	250	Dropwise	84	>98

Table 2: Physicochemical & Analytical Validation Self-validating analytical markers for **8-Methoxy-2-propyl-4-quinolinol**.

Property	Value / Expected Observation
Molecular Formula	C ₁₃ H ₁₅ NO ₂
Molecular Weight	217.26 g/mol
Appearance	Off-white to pale yellow crystalline powder
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.20 (s, 1H, NH), 7.65 (d, 1H), 7.25 (t, 1H), 7.15 (d, 1H), 6.05 (s, 1H, C3-H), 3.95 (s, 3H, OCH ₃), 2.60 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H). (Note: The sharp singlet at 6.05 ppm confirms ring closure).
ESI-MS (m/z)	[M+H] ⁺ calculated: 218.11, found: 218.15

Biological Application: Quorum Sensing Modulation Assay

Because 4-quinolones regulate virulence factors in *P. aeruginosa*[1], **8-Methoxy-2-propyl-4-quinolinol** can be evaluated as a QS modulator using a lasB'-lacZ reporter strain assay.



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Fig 2: High-throughput screening workflow for *P. aeruginosa* quorum sensing modulation.

Protocol:

- Inoculation: Grow *P. aeruginosa* PAO1 harboring a lasB'-lacZ fusion plasmid overnight in LB broth. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB.
- Compound Treatment: Dispense 198 μL of the bacterial suspension into a 96-well plate. Add 2 μL of **8-Methoxy-2-propyl-4-quinolinol** (serially diluted in DMSO) to achieve final concentrations ranging from 1 μM to 100 μM.
- Incubation: Incubate the plate at 37 °C with shaking (200 rpm) for 18 hours.

- Readout: Lyse the cells using a standard buffer (e.g., Z-buffer with SDS/chloroform) and add o-nitrophenyl-D-galactopyranoside (ONPG). Measure absorbance at 420 nm to quantify -galactosidase activity.
- Self-Validation: The assay's reliability is validated by calculating the Z'-factor. A Z'-factor > 0.5 indicates a robust assay. The negative control (1% DMSO vehicle) establishes the baseline, while a positive control (synthetic PQS) must yield a signal-to-background ratio of at least 10:1.

References

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